

Comparative Analysis of TS 155-2 Cross-Reactivity with Other ATPases

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Compound of Interest

Compound Name: TS 155-2

Cat. No.: B1139682

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This guide provides a comparative overview of the cross-reactivity of **TS 155-2**, a potent V-ATPase inhibitor, with other major ATPase families. Due to the limited availability of direct cross-reactivity studies on **TS 155-2**, this guide leverages data from its close structural analog, bafilomycin A1, to provide insights into its potential off-target effects. All quantitative data are summarized for clear comparison, and detailed experimental methodologies are provided.

Executive Summary

TS 155-2, also known as JBIR-100, is a macrolide antibiotic and a highly potent inhibitor of vacuolar-type H⁺-ATPases (V-ATPases). V-ATPases are crucial for the acidification of intracellular compartments and are implicated in a variety of diseases, making them an attractive therapeutic target. Understanding the selectivity of V-ATPase inhibitors is critical for predicting potential side effects and for the development of targeted therapies. This guide assesses the cross-reactivity of **TS 155-2**'s analog, bafilomycin A1, against other essential ATPases, including P-type ATPases (Na⁺/K⁺-ATPase, Ca²⁺-ATPase, H⁺/K⁺-ATPase) and F-type ATPases.

The available data indicates that bafilomycin A1 exhibits remarkable selectivity for V-ATPase, with inhibitory concentrations in the low nanomolar range. In contrast, its effects on other ATPases are significantly less pronounced, generally requiring much higher concentrations to elicit a response.

Data Presentation: Cross-Reactivity of Bafilomycin A1 with Various ATPases

The following table summarizes the inhibitory effects of bafilomycin A1 on different ATPase types. It is important to note that direct IC50 values for cross-reactivity are not always available, and some data is presented qualitatively or as a percentage of inhibition at a specific concentration.

ATPase Type	Subtype	Source Organism/T issue	Bafilomycin A1 IC50	Other Quantitative Data	Reference
V-ATPase	Vacuolar H ⁺ -ATPase	Bovine chromaffin granules	0.6 - 1.5 nM	-	[1]
Vacuolar H ⁺ -ATPase	Various	4 - 400 nmol/mg	-	[2]	
P-Type ATPase	Na ⁺ /K ⁺ -ATPase	Rat liver subcellular fraction	Not Reported	Reduced activity	[3] [4]
Ca ²⁺ -ATPase (PMCA)	Human colon mucosa	Not Reported	Decreased activity	[3] [4]	
Ca ²⁺ -ATPase (SERCA)	Rat liver subcellular fraction	Not Reported	Increased activity	[3] [4]	
H ⁺ /K ⁺ -ATPase	Not Specified	Not significantly inhibited	Selective over H ⁺ /K ⁺ -ATPase	[1]	
F-Type ATPase	F1F0-ATPase	Not Specified	Not significantly inhibited	Selective over F-ATPases	[1] [5]

PMCA: Plasma Membrane Ca^{2+} -ATPase; SERCA: Sarcoplasmic/Endoplasmic Reticulum Ca^{2+} -ATPase.

Experimental Protocols

Detailed methodologies for assessing the activity of different ATPases are crucial for interpreting cross-reactivity data. Below are generalized protocols for key ATPase activity assays.

V-ATPase Activity Assay

This protocol is based on measuring the liberation of inorganic phosphate (P_i) from ATP hydrolysis.

Materials:

- V-ATPase enriched membrane fraction
- Assay Buffer: 50 mM Tris-MES (pH 7.0), 30 mM KCl, 3 mM MgCl_2
- Substrate: 3 mM ATP (can be radiolabeled with $[\gamma\text{-}^{32}\text{P}]\text{ATP}$ for higher sensitivity)
- Inhibitors: Bafilomycin A1 (for specific inhibition), Sodium Azide (to inhibit F-type ATPases), Sodium Orthovanadate (to inhibit P-type ATPases)
- Phosphate detection reagent (e.g., Malachite Green-based reagent)

Procedure:

- Prepare V-ATPase enriched membrane vesicles.
- Pre-incubate the membrane vesicles in the assay buffer containing inhibitors for other ATPases (e.g., azide and vanadate) to ensure the measured activity is primarily from V-ATPase.
- To determine V-ATPase specific activity, prepare two sets of reactions: one with and one without a known concentration of bafilomycin A1.

- Initiate the reaction by adding ATP to the mixture and incubate at 37°C for a defined period (e.g., 10-30 minutes).
- Stop the reaction by adding a quenching solution (e.g., trichloroacetic acid or perchloric acid).
- Measure the amount of inorganic phosphate released using a colorimetric assay (e.g., Malachite Green) or by scintillation counting if using radiolabeled ATP.
- V-ATPase activity is calculated as the difference in phosphate released between the samples with and without bafilomycin A1.

Na⁺/K⁺-ATPase Activity Assay

This assay also relies on the measurement of ATP hydrolysis, with specific ion requirements and a specific inhibitor.

Materials:

- Na⁺/K⁺-ATPase enriched membrane fraction (e.g., from kidney or brain tissue)
- Assay Buffer: 30 mM Imidazole-HCl (pH 7.4), 130 mM NaCl, 20 mM KCl, 4 mM MgCl₂
- Substrate: 4 mM Tris-ATP
- Specific Inhibitor: 1 mM Ouabain
- Phosphate detection reagent

Procedure:

- Isolate membrane fractions rich in Na⁺/K⁺-ATPase.
- Prepare two reaction mixtures. Both will contain the assay buffer and membrane preparation. One tube will also contain ouabain, a specific inhibitor of Na⁺/K⁺-ATPase.
- Pre-incubate the mixtures at 37°C for 5-10 minutes.
- Start the reaction by adding ATP and incubate for a set time (e.g., 10-20 minutes) at 37°C.

- Terminate the reaction with a stop solution.
- Determine the amount of inorganic phosphate liberated in both sets of tubes.
- The Na⁺/K⁺-ATPase activity is the difference between the total ATPase activity (no ouabain) and the ouabain-insensitive activity.

Ca²⁺-ATPase Activity Assay

This assay measures the activity of calcium pumps like SERCA and PMCA.

Materials:

- Ca²⁺-ATPase containing membrane fractions (e.g., sarcoplasmic reticulum for SERCA, erythrocyte ghosts for PMCA)
- Assay Buffer: Appropriate buffer system (e.g., MOPS or HEPES) with controlled free Ca²⁺ concentrations (using Ca²⁺/EGTA buffers).
- Substrate: ATP
- Specific Inhibitor (optional): Thapsigargin for SERCA
- Phosphate detection reagent

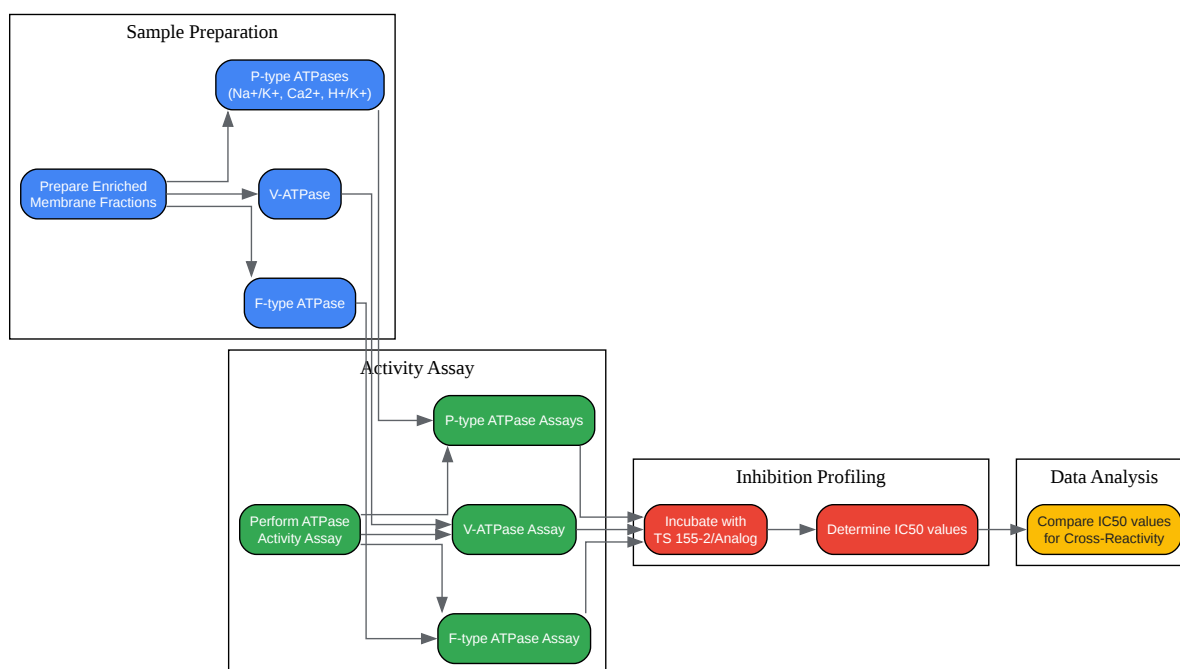
Procedure:

- Prepare membrane vesicles containing the Ca²⁺-ATPase of interest.
- Set up reaction tubes with assay buffer containing varying concentrations of free Ca²⁺ to determine the Ca²⁺-dependency of the activity.
- A control reaction without added Ca²⁺ (or with high EGTA) is included to measure basal Mg²⁺-ATPase activity.
- Initiate the reaction with ATP and incubate at 37°C.
- Stop the reaction and measure the released inorganic phosphate.

- Ca^{2+} -ATPase activity is calculated by subtracting the basal Mg^{2+} -ATPase activity from the total activity measured in the presence of Ca^{2+} .

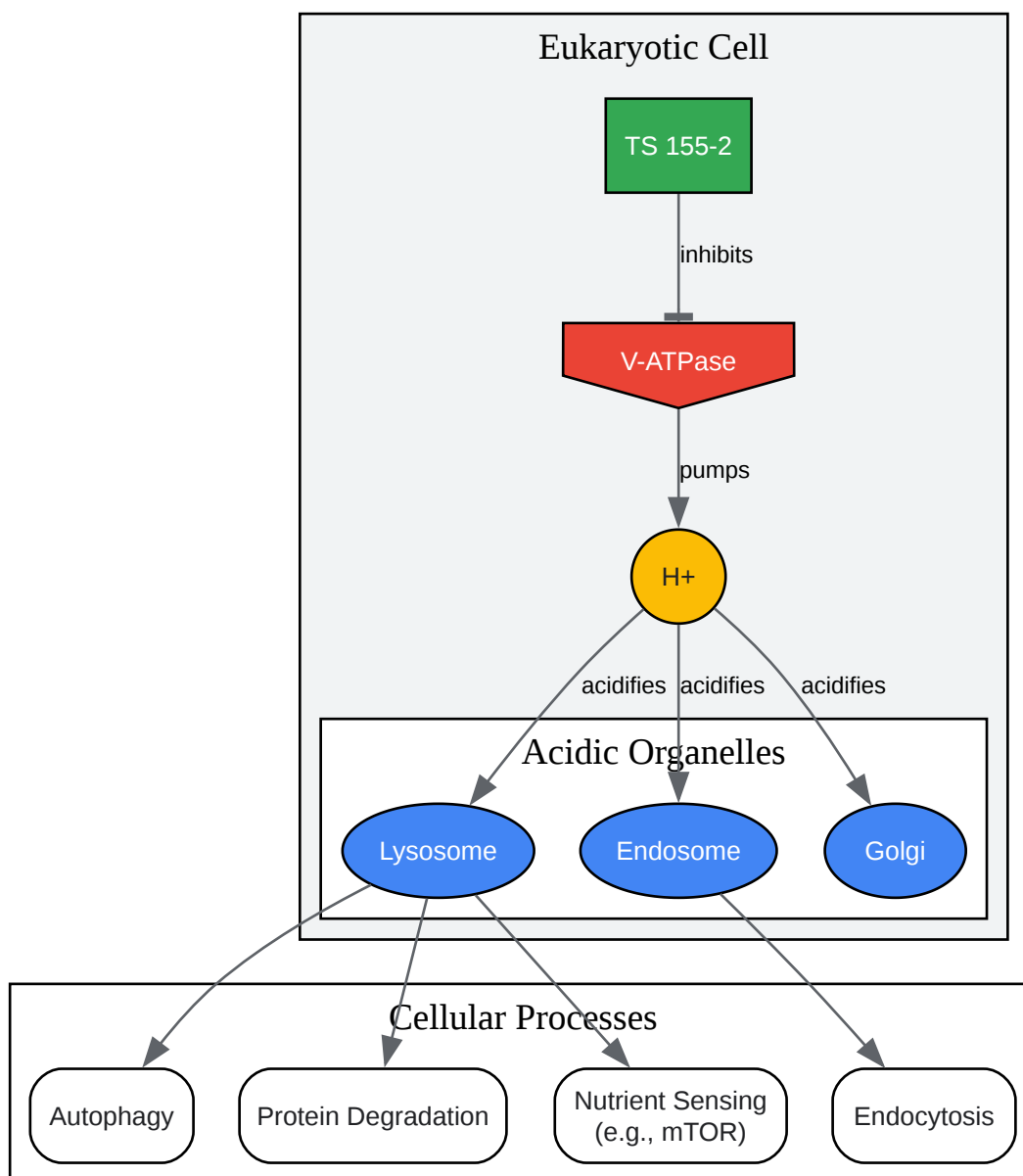
Mandatory Visualization

The following diagrams illustrate the conceptual workflow for assessing ATPase inhibitor specificity and the signaling context of V-ATPase.



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Caption: Experimental workflow for assessing ATPase inhibitor specificity.



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Caption: Cellular context of V-ATPase function and its inhibition by **TS 155-2**.

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